3-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid is a chemical compound with the molecular formula C9H5F4NO5 It is characterized by the presence of a nitro group, a tetrafluoroethoxy group, and a benzoic acid moiety
Preparation Methods
The synthesis of 3-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid typically involves the nitration of 4-(1,1,2,2-tetrafluoroethoxy)benzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different products depending on the reagents and conditions used.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, to form substituted derivatives.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nitroaromatic compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The tetrafluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar compounds to 3-nitro-4-(1,1,2,2-tetrafluoroethoxy)benzoic acid include:
4-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Nitro-3-(1,1,2,2-tetrafluoroethoxy)benzene: Similar structure but lacks the carboxylic acid group, affecting its solubility and reactivity.
3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: Similar but lacks the nitro group, impacting its potential biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
2551120-17-1 |
---|---|
Molecular Formula |
C9H5F4NO5 |
Molecular Weight |
283.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.